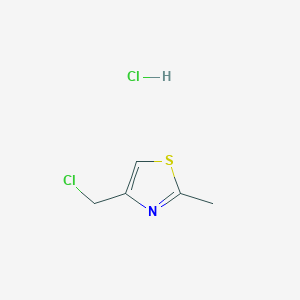

4-(Chloromethyl)-2-methylthiazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKDISJLDVGNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370160 | |

| Record name | 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77470-53-2 | |

| Record name | 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Chloromethyl)-2-methylthiazole hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Foreword

In the landscape of pharmaceutical synthesis, certain building blocks distinguish themselves through their versatility and critical role in the architecture of blockbuster drugs. 4-(Chloromethyl)-2-methylthiazole hydrochloride is one such molecule. Its significance, particularly as a pivotal intermediate in the creation of proton pump inhibitors (PPIs), cannot be overstated. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the practical application of this knowledge, bridging theoretical chemistry with real-world pharmaceutical development.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis. These characteristics dictate storage conditions, solvent selection, and reaction parameters.

Structural and Molecular Data

The molecule consists of a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, substituted with a methyl group at the 2-position and a chloromethyl group at the 4-position. The hydrochloride salt form enhances its stability and handling properties.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 77470-53-2 | [1][2][3][4][5] |

| Molecular Formula | C₅H₇Cl₂NS | [1][3][4][5] |

| Molecular Weight | 184.09 g/mol | [2][5] |

| Appearance | Cream to gray-pink or brown crystalline powder | [1][5] |

| Melting Point | 161-163 °C | [5] |

| Solubility | Soluble in DMSO and Methanol | [5] |

| Storage Temperature | -20°C Freezer | [5] |

Diagram 1: Chemical Structure of this compound

Caption: A high-level overview of the synthesis process.

Step-by-Step Laboratory Protocol

This protocol is a representative example and should be adapted and optimized based on available equipment and safety protocols.

-

Thiazole Ring Formation:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel.

-

Charge the flask with thioacetamide and a suitable solvent (e.g., ethanol).

-

Slowly add 1,3-dichloroacetone to the stirring mixture. An exothermic reaction is expected; maintain temperature control with an ice bath if necessary.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to obtain 2-methyl-4-(hydroxymethyl)thiazole.

-

-

Chlorination:

-

Dissolve the crude 2-methyl-4-(hydroxymethyl)thiazole in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise. Control the addition rate to manage the evolution of SO₂ and HCl gas.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

-

Salt Formation and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride.

-

Dissolve the resulting crude oil in a non-polar solvent like diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Purification and Quality Control

-

Recrystallization: The purity of the final product can be significantly improved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Analytical Validation: Purity should be assessed using High-Performance Liquid Chromatography (HPLC). Structural confirmation is achieved through ¹H NMR and Mass Spectrometry.

Reactivity and Stability: The Chemist's Perspective

The reactivity of this compound is centered around the chloromethyl group, which is a potent electrophile.

-

Nucleophilic Substitution: The chlorine atom is an excellent leaving group, making the methylene carbon susceptible to attack by a wide range of nucleophiles. This is the key reaction in the synthesis of many pharmaceuticals.

-

Stability: The hydrochloride salt is significantly more stable and less lachrymatory than the free base. However, it is still moisture-sensitive and should be stored in a cool, dry, and inert atmosphere. Over time, and with exposure to moisture, it can degrade, leading to discoloration and a decrease in purity.

Applications in Drug Discovery: The Case of Proton Pump Inhibitors

The primary application of this compound is as a crucial building block in the synthesis of proton pump inhibitors (PPIs). PPIs are a class of drugs that reduce the production of stomach acid and are widely used to treat conditions like acid reflux and peptic ulcers.

Diagram 3: Role in PPI Synthesis and Mechanism of Action

Caption: From chemical intermediate to therapeutic action.

In the synthesis of a PPI like omeprazole, the nitrogen atom of a mercaptobenzimidazole derivative acts as a nucleophile, displacing the chloride from this compound to form the core structure of the final drug molecule.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is harmful if swallowed and toxic in contact with skin. * Corrosivity: It causes severe skin burns and eye damage. * Sensitization: It may cause an allergic skin reaction. * Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a cornerstone intermediate in modern pharmaceutical synthesis. Its value lies in the reactive chloromethyl group, which allows for the efficient construction of complex heterocyclic molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for any scientist working in drug discovery and development. By applying the principles and protocols outlined in this guide, researchers can confidently and safely utilize this versatile building block to advance the frontiers of medicine.

References

Sources

- 1. 4-Chloromethyl-2-methylthiazole hydrochloride, 98% [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 4-Chloromethyl-2-methylthiazole hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 4. A14902.14 [thermofisher.com]

- 5. 4-CHLOROMETHYL-2-METHYLTHIAZOLE HYDROCHLORIDE | 77470-53-2 [chemicalbook.com]

4-(Chloromethyl)-2-methylthiazole hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound (CAS No: 77470-53-2), a pivotal intermediate in modern medicinal and agrochemical synthesis.[1][2] Addressed to researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal-driven choices behind the analytical strategy. We will detail a self-validating system where data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography converge to build an irrefutable structural proof. Each section presents not only the "how" but the "why," grounding every claim and protocol in authoritative scientific principles.

Introduction: The Significance of a Versatile Building Block

This compound is a white to off-white crystalline solid with the molecular formula C₅H₆ClNS·HCl.[1][3][4] It belongs to the thiazole class of heterocyclic compounds, which are foundational scaffolds in numerous therapeutic agents due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] This specific molecule serves as a highly reactive and versatile intermediate, primarily used to introduce the 2-methylthiazole-4-ylmethyl moiety into larger, more complex molecules.[1][2]

The challenge in its characterization lies not in extreme complexity, but in the necessity for rigorous, unequivocal proof of identity and purity. The presence of a reactive chloromethyl group, a hydrochloride salt form, and the specific substitution pattern on the thiazole ring demands a synergistic application of multiple analytical techniques. A single method is insufficient; only by weaving together the distinct insights from mass, resonance, vibration, and diffraction can a complete and trustworthy structural picture be established.

The Analytical Gauntlet: A Self-Validating Workflow

The structure elucidation of a molecule like this compound is not a linear process but a logical, iterative workflow. Each technique provides a unique piece of the puzzle, and the congruence of all data sets validates the final structure.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Elemental Composition

Expertise & Causality: Mass spectrometry is the first-line technique to determine the molecular weight of the organic cation and confirm the presence of key elements through their isotopic signatures. For a compound containing chlorine, MS provides a distinctive "fingerprint" that is nearly irrefutable.

The molecule exists as an ionic salt. In a typical soft ionization technique like Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecular ion, which is the organic cation [C₅H₆ClNS]⁺. The hydrochloride's chloride ion will not be part of this primary ion.

A critical feature is the natural isotopic abundance of chlorine: ³⁵Cl (≈75%) and ³⁷Cl (≈25%). This results in two characteristic peaks in the mass spectrum for any chlorine-containing fragment: the molecular ion peak (M⁺) and an "M+2" peak, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[8][9][10] This pattern is a definitive indicator of a single chlorine atom in the ion.

Expected Mass Spectrum Data

| Ion | Isotope Composition | Calculated m/z | Expected Relative Abundance |

| [M]⁺ | C₅H₆³⁵ClNS⁺ | ~147.00 | 100% (3) |

| [M+2]⁺ | C₅H₆³⁷ClNS⁺ | ~149.00 | ~33% (1) |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an ESI-MS instrument operating in positive ion detection mode.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).

-

Analysis: Examine the spectrum for the molecular ion cluster around m/z 147/149. Verify the ~3:1 intensity ratio to confirm the presence of one chlorine atom on the organic cation. Analyze fragment ions for further structural clues.[11]

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC, HSQC) experiments, we can definitively establish the connectivity of every atom, confirming the substitution pattern on the thiazole ring.[12]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Chloromethyl-2-Methylthiazole Hydrochloride [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Chloromethyl)-2-methylthiazole hydrochloride: A Cornerstone Intermediate in Modern Synthesis

Foreword: The Unseen Architect in Pharmaceutical Development

In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the journey to that API is paved with critical, often unsung, molecular intermediates. 4-(Chloromethyl)-2-methylthiazole hydrochloride (CAS No. 77470-53-2) is a paramount example of such a cornerstone. Its unique trifecta of a stable heterocyclic core, a reactive chloromethyl handle, and the enhanced stability of its hydrochloride salt form makes it an indispensable building block.[1] This guide provides an in-depth, field-proven perspective for researchers, chemists, and drug development professionals, moving beyond simple data recitation to explore the causality behind its synthesis, application, and handling. We will dissect its role not merely as a reagent, but as a strategic tool in the molecular architect's arsenal, most notably in the synthesis of life-saving antiretroviral drugs like Ritonavir.[2][3]

Section 1: Core Molecular Profile and Physicochemical Attributes

Understanding the fundamental properties of a chemical intermediate is the bedrock of its effective application. The hydrochloride salt form of 4-(chloromethyl)-2-methylthiazole enhances its stability and handling characteristics compared to the free base, making it more suitable for storage and downstream applications.[1] Its hygroscopic nature necessitates careful handling to prevent moisture absorption, which could compromise its reactivity.[4]

| Property | Value | Source(s) |

| CAS Number | 77470-53-2 | [5][6][7] |

| Molecular Formula | C₅H₇Cl₂NS | [5][7][8] |

| Molecular Weight | 184.08 g/mol | [6][8] |

| Appearance | White to light brown/pale gray crystalline solid/powder | [4][5][9] |

| Melting Point | 161-192 °C (decomposes) | [10][11][] |

| Solubility | Sparingly soluble in water | [4] |

| Storage Conditions | Inert atmosphere, Room Temperature or 0-8 °C, keep tightly closed | [9][10][13] |

| Stability | Stable under normal conditions; hygroscopic and moisture-sensitive | [4][14][15] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-established process in industrial chemistry. While several routes exist, a common and illustrative pathway involves a variation of the Hantzsch thiazole synthesis. This method provides a reliable and scalable approach to this crucial intermediate.

Field-Proven Synthetic Workflow

The following protocol outlines a robust method adapted from established industrial processes, such as those described in patents for the synthesis of Ritonavir intermediates.[3] The logic behind this multi-step process is to build the thiazole ring system first and then introduce the reactive chloromethyl group.

Step-by-Step Protocol:

-

Thioamide Formation: The synthesis begins with the conversion of an appropriate amide (e.g., isobutyramide for a 2-isopropylthiazole variant) to its corresponding thioamide using a thionating agent like phosphorus pentasulfide. This step is critical as the thioamide provides the sulfur and nitrogen atoms necessary for the thiazole ring.

-

Cyclization (Hantzsch Thiazole Synthesis): The 2-methylpropane thioamide is then reacted with 1,3-dichloroacetone. This is the core cyclization step. The thioamide's sulfur atom acts as a nucleophile, attacking one of the carbonyl-adjacent carbons of the dichloroacetone. An intramolecular condensation follows, where the nitrogen atom attacks the carbonyl carbon, ultimately forming the thiazole ring after dehydration. The result is 4-(chloromethyl)-2-isopropylthiazole hydrochloride.[3]

-

Rationale for Reagent Choice:

-

Phosphorus Pentasulfide (P₄S₁₀): Chosen for its efficacy in converting carbonyls (amides) to thiocarbonyls (thioamides).

-

1,3-Dichloroacetone: This is a key bifunctional reagent. One chloro- and the ketone functionality are used to form the ring, leaving the second chloromethyl group at the 4-position of the newly formed thiazole ring, perfectly positioned for subsequent reactions.

-

-

Work-up and Isolation: The reaction mixture is typically refluxed for several hours, then cooled. The resulting product, 4-(chloromethyl)-2-isopropylthiazole hydrochloride, is isolated after filtration and concentration under reduced pressure.[3]

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow from starting materials to the final thiazole intermediate.

Caption: Synthetic workflow for a 2-substituted 4-(chloromethyl)thiazole.

Section 3: The Pivotal Role in Drug Discovery: The Ritonavir Case Study

The true value of this compound lies in its application. The chloromethyl group at the 4-position is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution. This reactivity is the key to its utility, allowing chemists to "click" the thiazole moiety onto a larger, more complex molecular scaffold.

Application in Ritonavir Synthesis

Ritonavir is a critical HIV protease inhibitor, and its synthesis provides a textbook example of this intermediate's application.[2][3] The thiazole group in Ritonavir is essential for binding to the active site of the HIV protease enzyme.[16]

Step-by-Step Coupling Protocol (Conceptual):

-

Nucleophile Preparation: A complex amine intermediate, which forms the backbone of the Ritonavir molecule, is prepared separately. This amine serves as the nucleophile.

-

Nucleophilic Substitution: The 4-(chloromethyl)-2-substituted-thiazole hydrochloride is reacted with the amine backbone. The nitrogen atom of the amine attacks the carbon of the chloromethyl group, displacing the chloride ion in a classic Sₙ2 reaction.

-

Solvent and Base Considerations: This reaction is typically carried out in a polar solvent to facilitate the reaction between the salt and the amine. A base is often required to deprotonate the amine nucleophile or to neutralize the HCl generated, driving the reaction to completion.

-

Self-Validation: The success of the reaction is validated by the disappearance of the starting materials and the appearance of the new, larger coupled product. This is monitored in-process by techniques like HPLC and confirmed post-isolation by NMR and Mass Spectrometry, which will show the characteristic signals of both the thiazole ring and the backbone in a single molecule.

Visualizing the Coupling Strategy

This diagram illustrates the strategic bond formation that leverages the reactivity of the chloromethyl group.

Caption: Logical relationship in the coupling of the thiazole intermediate.

Beyond this flagship application, this thiazole derivative is widely used in the synthesis of other bioactive molecules, including fungicides, pesticides, and other potential therapeutic agents being explored in biochemical research.[9][10]

Section 4: Analytical Characterization Protocol

Confirming the identity and purity of this compound is non-negotiable. A multi-technique approach is standard practice, providing orthogonal data for a complete and trustworthy characterization.[17]

Integrated Analytical Workflow:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and connectivity.

-

Protocol:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected Results & Interpretation:

-

¹H NMR: Expect distinct signals for the methyl protons (singlet, ~2.7 ppm), the chloromethyl protons (singlet, ~4.8 ppm), and the thiazole ring proton (singlet, ~7.7 ppm). The integration of these peaks should correspond to a 3:2:1 ratio.

-

¹³C NMR: Expect signals for the methyl carbon, the chloromethyl carbon, and the carbons of the thiazole ring. The chemical shifts provide definitive evidence of the carbon skeleton.

-

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Protocol: Analyze the sample using Electrospray Ionization (ESI) or a similar soft ionization technique.

-

Expected Results & Interpretation: Look for the molecular ion peak corresponding to the free base [M+H]⁺. This provides unambiguous confirmation of the compound's molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Protocol: Analyze a small amount of the solid sample using an ATR-FTIR spectrometer.

-

Expected Results & Interpretation: Look for characteristic absorption bands for C=N and C-S stretching vibrations inherent to the thiazole ring, as well as C-H and C-Cl bond vibrations.[17][18]

-

Section 5: Safety, Handling, and Storage

Given its reactive nature, proper handling of this compound is critical for laboratory safety. The compound is classified as corrosive and can cause severe skin and eye damage.[14][19][20]

| Hazard & Precaution Summary | GHS Codes & Statements | Source(s) |

| Hazards | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H302: Harmful if swallowed. | [14][15][21] |

| Prevention | P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [14][15] |

| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor. | [10][14][22] |

| Storage | P405: Store locked up.P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [4][10][14] |

Mandatory Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a chemical-resistant lab coat, and splash-proof safety goggles with a face shield.[14][15]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and incompatible materials.[14][22] The container must be kept tightly sealed to protect from moisture due to its hygroscopic properties.[4][22]

References

-

4-Chloromethyl-2-Methylthiazole Hydrochloride - MySkinRecipes. [Link]

-

4-CHLOROMETHYL-2-METHYLTHIAZOLE HYDROCHLORIDE... - Chemical Register. [Link]

- WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)

- WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)

-

4-Chloromethyl-2-methylthiazole hydrochloride , 98 , 77470-53-2 - AHH Chemical. [Link]

-

Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing). [Link]

-

Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy - ResearchGate. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. [Link]

Sources

- 1. 4-Chloromethyl-2-Methylthiazole Hydrochloride [myskinrecipes.com]

- 2. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 3. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Chloromethyl-2-methylthiazole hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. 4-Chloromethyl-2-methylthiazole hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 8. 4-Chloromethyl-2-methylthiazole hydrochloride, 98% [cymitquimica.com]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. 4-Chloromethyl-2-methylthiazole hydrochloride , 98 , 77470-53-2 - CookeChem [cookechem.com]

- 13. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE CAS#: 7709-58-2 [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. fishersci.com [fishersci.com]

- 20. stemcell.com [stemcell.com]

- 21. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]

- 22. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Technical Guide to the Spectroscopic Data of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Introduction: The Significance of 4-(Chloromethyl)-2-methylthiazole Hydrochloride in Drug Discovery

This compound serves as a critical building block in the synthesis of a variety of biologically active molecules. Its bifunctional nature, featuring a reactive chloromethyl group and a thiazole core, makes it a versatile synthon for creating complex molecular architectures. Accurate spectroscopic characterization is paramount for ensuring the identity, purity, and stability of this intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). This guide delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a detailed electronic and structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are presented below. The hydrochloride form will result in protonation of the thiazole nitrogen, leading to downfield shifts of the ring protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl, methylene, and thiazole ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | Singlet | 1H | H-5 (thiazole ring) | The lone proton on the thiazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent sulfur and protonated nitrogen atoms. |

| ~4.9 | Singlet | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the thiazole ring, causing a significant downfield shift. |

| ~2.7 | Singlet | 3H | -CH₃ | The methyl protons at the 2-position are attached to a sp² hybridized carbon and are expected to appear in this region. |

Experimental Insight: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the hydrochloride salt and preventing proton exchange with the solvent. The absence of coupling between the signals is due to the lack of adjacent protons.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C-2 | The carbon atom double-bonded to the protonated nitrogen and single-bonded to the sulfur atom is expected to be the most downfield signal. |

| ~150 | C-4 | This quaternary carbon is part of the C=C bond of the thiazole ring and is attached to the chloromethyl group, resulting in a downfield shift. |

| ~125 | C-5 | The CH carbon of the thiazole ring will appear in the aromatic region, influenced by the adjacent sulfur atom. |

| ~45 | -CH₂Cl | The carbon of the chloromethyl group is shifted downfield due to the attached chlorine atom. |

| ~20 | -CH₃ | The methyl carbon at the 2-position will be the most upfield signal. |

Self-Validating Protocol for NMR: To confirm these assignments experimentally, a Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbon signals. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons separated by two or three bonds, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H (thiazole ring) |

| ~2950-2850 | C-H stretch | Aliphatic C-H (-CH₃, -CH₂Cl) |

| ~1620-1580 | C=N stretch | Thiazole ring |

| ~1450-1400 | C=C stretch | Thiazole ring |

| ~1380 | C-H bend | -CH₃ |

| ~1250 | C-H wag | -CH₂Cl |

| ~800-700 | C-Cl stretch | Chloromethyl group |

Causality in Experimental Choice: When preparing a sample for IR analysis, the choice between a KBr pellet and a Nujol mull is important. For a hydrochloride salt, which is typically a solid, a KBr pellet is often preferred to avoid interference from the Nujol (hydrocarbon) bands in the C-H stretching region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the free base (4-(Chloromethyl)-2-methylthiazole) would be observed in the mass spectrum.

Predicted Molecular Ion Peak: [M]⁺ = m/z 147/149 (due to the presence of the ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

Plausible Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, including the loss of the chloromethyl group and cleavage of the thiazole ring.

Caption: Predicted mass spectrometry fragmentation pathway for 4-(Chloromethyl)-2-methylthiazole.

| Predicted m/z | Proposed Fragment Ion | Proposed Origin |

| 147/149 | [C₅H₆ClNS]⁺ | Molecular ion |

| 112 | [C₅H₆NS]⁺ | Loss of a chlorine radical |

| 98 | [C₄H₃NS]⁺ | Loss of the chloromethyl radical |

| 85 | [C₃H₃S]⁺ | Cleavage of the thiazole ring |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation |

Trustworthiness in Interpretation: The presence of the isotopic pattern for chlorine (M and M+2 peaks in a 3:1 ratio) for any chlorine-containing fragment is a key diagnostic feature that validates the proposed fragmentation. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, confirming their elemental composition.

Conclusion: A Comprehensive Spectroscopic Portrait

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the characterization of this important pharmaceutical intermediate. By understanding the underlying principles of these spectroscopic techniques and how they apply to the specific structural features of this molecule, researchers and drug development professionals can ensure the quality and integrity of their synthetic processes. The self-validating protocols and experimental insights provided herein are designed to empower scientists to confidently analyze and interpret their own experimental data.

References

-

Spectroscopic Data for 2-amino-4-(chloromethyl)thiazole, monohydrochloride. SpectraBase. [Link]

-

General Principles of NMR Spectroscopy. LibreTexts Chemistry. [Link]

-

Infrared Absorption Spectroscopy Correlation Table. University of California, Los Angeles. [Link]

-

Mass Spectrometry Fragmentation Patterns. LibreTexts Chemistry. [Link]

4-(Chloromethyl)-2-methylthiazole hydrochloride NMR analysis

An In-Depth Technical Guide to the NMR Analysis of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Executive Summary

This compound is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the HIV protease inhibitor Ritonavir[1][2]. The structural integrity and purity of this compound are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for the unambiguous structural elucidation and purity assessment of this intermediate. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for the ¹H and ¹³C NMR analysis of this compound. It is designed to equip researchers, quality control analysts, and drug development professionals with the expertise to ensure the quality of this vital synthetic building block.

Introduction: The Subject Compound

Chemical Identity and Properties

This compound is a heterocyclic compound presented as a white to pale gray crystalline solid[3][4][5]. It is the hydrochloride salt form of 4-(chloromethyl)-2-methyl-1,3-thiazole, which enhances its stability and modifies its solubility profile, typically making it more soluble in polar solvents.

| Property | Value | Source(s) |

| CAS Number | 77470-53-2 | [4] |

| Molecular Formula | C₅H₇Cl₂NS | [4][6] |

| Molecular Weight | 184.09 g/mol | [7][6] |

| Appearance | White to pale gray powder/crystalline solid | [3] |

| Melting Point | 160-165°C (with decomposition) | [8][9] |

Significance in Pharmaceutical Synthesis

The primary significance of 4-(chloromethyl)-2-methylthiazole lies in its role as a key precursor in the multi-step synthesis of Ritonavir[1][2][10]. Ritonavir is an essential component of highly active antiretroviral therapy (HAART) used to treat HIV/AIDS[2]. The thiazole moiety constitutes a significant portion of the final Ritonavir molecule. Therefore, verifying the identity and purity of this intermediate by NMR is a critical control point in the overall manufacturing process to prevent the propagation of impurities into the final drug product.

The Role of NMR Spectroscopy

NMR spectroscopy is an indispensable technique in pharmaceutical development for its ability to provide detailed information about molecular structure. For an intermediate like this compound, NMR is used to:

-

Confirm Identity: Unambiguously verify the chemical structure by analyzing chemical shifts, signal multiplicities, and coupling constants.

-

Assess Purity: Quantify the material's purity and identify the presence of residual solvents, starting materials, or synthesis-related impurities.

-

Ensure Consistency: Guarantee lot-to-lot consistency in manufacturing, a key requirement for regulatory compliance.

Foundational NMR Principles for Thiazole Derivatives

A robust interpretation of the NMR spectrum of this compound requires an understanding of the fundamental magnetic properties of the thiazole ring and the influence of its substituents.

Diagram: Annotated Molecular Structure

Below is the chemical structure with atoms numbered for clarity in the subsequent NMR discussion.

Caption: Structure of this compound with key atoms numbered.

General Characteristics of the Thiazole Ring

The thiazole ring is an aromatic five-membered heterocycle. Its aromaticity leads to a characteristic deshielding of the ring protons due to the aromatic ring current, causing them to appear at higher chemical shifts (downfield) in the ¹H NMR spectrum[11]. In the parent thiazole molecule, the protons resonate at approximately 8.9 ppm (H2), 7.9 ppm (H5), and 7.4 ppm (H4)[12].

Influence of Substituents

-

2-Methyl Group (-CH₃): The methyl group is a weak electron-donating group. Its protons will appear as a sharp singlet in the aliphatic region of the ¹H spectrum, typically around 2.5-2.8 ppm.

-

4-Chloromethyl Group (-CH₂Cl): This is an electron-withdrawing group due to the electronegativity of the chlorine atom. The methylene (-CH₂) protons are adjacent to both the aromatic ring and the chlorine atom, which deshields them significantly. Their signal is expected to be a singlet appearing downfield, generally in the 4.5-5.0 ppm range[13].

The Effect of Protonation (Hydrochloride Salt)

The presence of hydrochloric acid results in the protonation of the basic nitrogen atom (N3) of the thiazole ring. This protonation has two key consequences:

-

Increased Deshielding: The positive charge on the thiazolium ring withdraws electron density, further deshielding the remaining ring proton (H5). This causes its signal to shift even further downfield compared to the free base.

-

Enhanced Solubility: The salt form increases polarity, making the compound more soluble in polar deuterated solvents like Dimethyl Sulfoxide (DMSO-d₆), Deuterium Oxide (D₂O), or Methanol-d₄[14].

Experimental Protocol for NMR Analysis

The trustworthiness of any analytical result is predicated on a robust and well-documented experimental protocol. Every step is chosen to mitigate potential errors and ensure data integrity.

Safety Precautions

Causality: this compound is a corrosive and hazardous material that can cause severe skin and eye burns[15][16]. Adherence to strict safety protocols is non-negotiable.

-

Handling: Always handle the compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles[16].

-

SDS Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for complete hazard information and emergency procedures[15].

Diagram: NMR Analysis Workflow

Caption: A self-validating workflow for the NMR analysis of a pharmaceutical intermediate.

Step-by-Step Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended.

-

Rationale: Its high polarity readily dissolves the hydrochloride salt, and its residual proton signal (~2.50 ppm) typically does not interfere with the key analyte signals[17]. D₂O is another option, but the analyte's N-H proton (from the HCl) would exchange and become invisible.

-

-

Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Mixing: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogeneous solution should be obtained.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm)[17]. If not pre-added to the solvent, the residual solvent peak can be used as a secondary reference (DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz spectrometer. These should be optimized as needed.

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Observe Frequency | ~400 MHz | ~100 MHz | Standard for high-resolution analysis. |

| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; proton-decoupled for ¹³C. |

| Spectral Width | -2 to 12 ppm | -10 to 200 ppm | Encompasses all expected signals. |

| Relaxation Delay (D1) | 5 seconds | 2 seconds | Longer delay for ¹H ensures full relaxation for accurate integration. |

| Number of Scans (NS) | 16 | 1024 | Fewer scans needed for ¹H due to higher sensitivity; more for ¹³C. |

Spectral Interpretation and Data Analysis

The core of the analysis lies in correctly assigning each signal in the spectrum to a specific part of the molecule.

Predicted ¹H NMR Spectrum Analysis (in DMSO-d₆)

The ¹H NMR spectrum is expected to show three distinct singlet signals. The absence of splitting (i.e., all signals are singlets) is a key identifying feature, as no protons are on adjacent carbon atoms.

| Assignment (See Diagram) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H5 (Thiazole H) | 8.0 – 8.5 | Singlet | 1H | Aromatic proton on a protonated, electron-deficient thiazolium ring. Highly deshielded. |

| C7-H₂ (-CH₂Cl) | 4.8 – 5.2 | Singlet | 2H | Methylene protons deshielded by the adjacent electronegative chlorine and the aromatic ring system. |

| C6-H₃ (-CH₃) | 2.7 – 2.9 | Singlet | 3H | Methyl protons attached to the aromatic thiazole ring. |

Predicted ¹³C NMR Spectrum Analysis (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides confirmation of the carbon skeleton and is expected to show four signals.

| Assignment (See Diagram) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | 165 – 170 | Quaternary carbon in the thiazole ring bonded to S and N, and the methyl group. |

| C4 | 150 – 155 | Quaternary carbon in the thiazole ring bonded to N and S, and the chloromethyl group. |

| C5 | 120 – 125 | Protonated carbon of the thiazole ring. Its shift is influenced by the adjacent sulfur and protonation. |

| C7 (-CH₂Cl) | 40 – 45 | Aliphatic carbon significantly deshielded by the directly attached chlorine atom. |

| C6 (-CH₃) | 18 – 22 | Aliphatic methyl carbon. |

Identifying Common Impurities

-

Residual Solvents: Look for characteristic signals of solvents used during synthesis or workup (e.g., Toluene, Ethyl Acetate, Dichloromethane). Their chemical shifts are well-documented[17][18].

-

Starting Materials: The presence of unreacted 4-methylthiazole could be indicated by signals around 8.6 ppm and 6.9 ppm in its ¹H NMR spectrum[19].

-

Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis, which would form 4-(hydroxymethyl)-2-methylthiazole. This would be evident by the disappearance of the -CH₂Cl signal (~4.9 ppm) and the appearance of a new -CH₂OH signal (~4.5 ppm) and a broad -OH signal.

Conclusion

The NMR analysis of this compound is a straightforward yet powerful method for ensuring the quality of this vital pharmaceutical intermediate. A successful analysis is built on a foundation of rigorous safety protocols, a well-designed experimental procedure, and a thorough understanding of the spectral characteristics of the thiazole ring system. By correctly interpreting the ¹H and ¹³C NMR spectra, scientists can confidently verify the compound's identity, assess its purity, and ultimately contribute to the safe and effective production of life-saving medicines like Ritonavir.

References

- Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.

-

2-Methylthiazole. PubChem, National Institutes of Health. [Link]

-

2-Methylthiazole - 13C NMR Chemical Shifts. SpectraBase. [Link]

-

4-(chloromethyl)-2-(2-furyl)-1,3-thiazole - Spectra. SpectraBase. [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

- Process for the synthesis of ritonavir.

-

¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]

-

4-chloromethyl-2-methylthiazole hydrochloride. Finetech Industry Limited. [Link]

-

13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

-

4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE. Chemsrc. [Link]

-

NMR characterization of functional groups: isomer ratios of available chloromethylstyrene mixtures. PubMed, National Institutes of Health. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. [Link]

-

4-Chloromethyl-2-Methylthiazole Hydrochloride. MySkinRecipes. [Link]

-

Ritonavir Synthesis: The Role of 2-Chloro-5-chloromethylthiazole. Autech Industry Co.,Limited. [Link]

-

Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, Royal Society of Chemistry. [Link]

-

What is the effect of a chlorine group on aromatic protons? Reddit. [Link]

-

RITONAVIR. New Drug Approvals. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, American Chemical Society. [Link]

-

What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Chemistry Stack Exchange. [Link]

- A method of preparing Ritonavir.

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, American Chemical Society. [Link]

-

2-Amino-4-methylthiazole - 13C NMR. SpectraBase. [Link]

-

4-Methyl-5-(2-hydroxyethyl)thiazole. PubChem, National Institutes of Health. [Link]

-

2-Methyl-thiazole-4,5-dicarboxylic acid, diethyl ester - 13C NMR. SpectraBase. [Link]

Sources

- 1. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Chloromethyl-2-methylthiazole hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Chloromethyl-2-methylthiazole hydrochloride, 98% [cymitquimica.com]

- 6. 4-CHLOROMETHYL-2-METHYLTHIAZOLE HYDROCHLORIDE | CAS: 77470-53-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. scbt.com [scbt.com]

- 8. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE CAS#: 39238-07-8 [m.chemicalbook.com]

- 9. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE | CAS#:39238-07-8 | Chemsrc [chemsrc.com]

- 10. CN106749085B - A method of preparing Ritonavir - Google Patents [patents.google.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 13. NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. kgroup.du.edu [kgroup.du.edu]

- 19. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Chloromethyl)-2-methylthiazole hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-2-methylthiazole hydrochloride is not an active pharmaceutical ingredient (API) but a critical reactive intermediate in synthetic organic chemistry. Its "mechanism of action" is fundamentally chemical, centered on the high reactivity of its chloromethyl group. This guide elucidates this mechanism, detailing the compound's role as an electrophile in nucleophilic substitution reactions, which is pivotal for constructing complex molecules. We will explore its application in the synthesis of prominent drugs, address its toxicological implications as a potential genotoxic impurity, and provide validated experimental and analytical protocols. This document serves as a comprehensive resource for professionals leveraging this versatile building block in pharmaceutical development.

Part 1: Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 2 and a chloromethyl group at position 4.[1][2] It is typically supplied as a hydrochloride salt, which enhances its stability and handling characteristics.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77470-53-2 | [1][2] |

| Molecular Formula | C₅H₆ClNS · HCl | [1] |

| Molecular Weight | 184.09 g/mol | [1][3] |

| Appearance | White to pale gray crystalline solid/powder | [4][5] |

| Melting Point | 186-192 °C (decomposes) | [] |

| Solubility | Highly soluble in water, low solubility in organic solvents | [7] |

Part 2: The Mechanism of Chemical Action: A Profile in Reactivity

The primary utility of this compound stems from its nature as a potent alkylating agent.[8] The core of its reactivity lies in the C-Cl bond of the chloromethyl group.

The Lability of the Chloromethyl Group

The thiazole ring, an electron-withdrawing heterocycle, significantly influences the adjacent chloromethyl group. This electronic pull polarizes the C-Cl bond, rendering the carbon atom highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom, being a good leaving group, facilitates this process. The predominant mechanism is a bimolecular nucleophilic substitution (SN2) reaction.

Causality of SN2 Pathway Preference:

-

Steric Hindrance: The primary nature of the carbon atom in the -CH₂Cl group minimizes steric hindrance, making it accessible for backside attack by a nucleophile.

-

Solvent Effects: These reactions are typically run in polar aprotic solvents (e.g., DMF, DMSO, or acetone). Such solvents solvate the accompanying cation but do not strongly solvate the nucleophile, thereby enhancing its reactivity and favoring the SN2 pathway.

Caption: Simplified workflow for a key Ritonavir intermediate.

Part 4: Biological Implications and Toxicological Assessment

As a reactive alkylating agent, this compound is classified as a potentially genotoxic impurity (PGI). [8][9]Alkyl halides can react with the nucleophilic centers of DNA bases (e.g., N-7 of guanine), which can lead to mutations. [8][9]

-

Mechanism of Genotoxicity: The electrophilic carbon of the chloromethyl group can be attacked by the electron-rich nitrogen atoms in DNA bases. This alkylation can disrupt DNA replication and transcription, potentially leading to mutagenic or carcinogenic outcomes. [10]* Regulatory Scrutiny: Regulatory agencies like the FDA and EMA have stringent guidelines (e.g., ICH M7) for controlling PGIs in APIs. The presence of reactive intermediates like this compound in the final drug product must be limited to very low levels, often in the parts-per-million (ppm) range.

-

Safety Imperative: This toxicological profile underscores the critical importance of robust purification processes and validated analytical methods in drug manufacturing. The goal is to ensure that the final API is free from unreacted starting materials and reactive intermediates to guarantee patient safety.

Part 5: Experimental Protocols and Analytical Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reliability and reproducibility.

Protocol 1: Representative SN2 Reaction with an Amine Nucleophile

This protocol describes a general, lab-scale procedure for the synthesis of a tertiary amine, simulating a key step in many pharmaceutical syntheses.

Objective: To synthesize N-((2-methylthiazol-4-yl)methyl)diethylamine.

Materials:

-

This compound

-

Diethylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

HPLC system

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.84 g, 10 mmol) and anhydrous acetonitrile (100 mL).

-

Base Addition: Add potassium carbonate (4.14 g, 30 mmol) to the suspension. This base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Nucleophile Addition: Add diethylamine (1.54 mL, 15 mmol) dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring (Self-Validation):

-

After 1 hour, and every hour thereafter, take a small aliquot of the reaction mixture.

-

Spot it on a TLC plate alongside the starting material. Elute with a 7:3 mixture of hexanes:ethyl acetate.

-

The reaction is complete when the starting material spot has disappeared.

-

Confirm completion using a pre-developed HPLC method.

-

-

Workup: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Validated HPLC-UV Method for Quantification

This protocol outlines a method to detect and quantify residual this compound in a reaction mixture or API.

Objective: To quantify residual starting material with a limit of quantification (LOQ) of <1 ppm.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure & Self-Validation:

-

Standard Preparation: Prepare a stock solution of this compound at 100 ppm in a 50:50 water:acetonitrile mixture. Perform serial dilutions to create calibration standards at 10, 5, 2, 1, 0.5, and 0.1 ppm.

-

System Suitability: Inject the 5 ppm standard six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.

-

Calibration Curve: Inject the calibration standards in triplicate. Plot the average peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999.

-

Sample Preparation: Accurately weigh approximately 100 mg of the API or reaction sample and dissolve it in 10 mL of the diluent to create a 10 mg/mL solution.

-

Analysis: Inject the sample solution. Quantify the amount of the impurity by comparing its peak area to the calibration curve.

-

Spike/Recovery (Accuracy): Spike a blank sample matrix with a known amount of the impurity standard (e.g., at the 1 ppm level). The recovery should be within 80-120% to validate the method's accuracy.

Caption: Workflow for a validated HPLC analytical method.

Conclusion

This compound is a quintessential example of a reactive intermediate whose value is defined by its chemical mechanism. Its utility is not in direct biological interaction but in its capacity as an electrophilic building block for constructing complex, biologically active molecules. Understanding its SN2 reactivity, synthetic applications, and toxicological profile is paramount for researchers in drug discovery and development. The rigorous application of validated synthetic and analytical protocols ensures that this versatile compound can be used safely and effectively to create the next generation of therapeutics.

References

-

Kazemi, M., et al. (2015). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutagenesis, 30(5), 629-638. [Link]

-

ResearchGate. (n.d.). Genotoxicity profiles of common alkyl halides and esters with alkylating activity | Request PDF. Retrieved from [Link]

-

Teasdale, A., et al. (2012). Genotoxic Impurities in Pharmaceuticals. SciSpace. [Link]

-

ResearchGate. (n.d.). The genotoxicity predictions for 19 selected alkyl halides. Retrieved from [Link]

-

MDPI. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(21), 6485. [Link]

- Google Patents. (n.d.). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.

- Google Patents. (n.d.). CN102775401B - Synthesis method of meloxicam.

-

MySkinRecipes. (n.d.). 4-Chloromethyl-2-Methylthiazole Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- Google Patents. (n.d.). CN102775401A - Synthesis method of meloxicam.

-

ResearchGate. (n.d.). Preparation of HIV protease inhibitors ritonavir. Retrieved from [Link]

- Google Patents. (n.d.). US6407252B1 - Process for the synthesis of ritonavir.

- Google Patents. (n.d.). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.

-

PubChem. (n.d.). Clomethiazole. Retrieved from [Link]

-

SciSpace. (2009). Manufacture of High-Purity Meloxicam via Its Novel Potassium Salt Monohydrate. Retrieved from [Link]

-

PubChem. (n.d.). Meloxicam. Retrieved from [Link]

-

National Institutes of Health (NIH). (2004). The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? PMC. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Chloromethyl-2-methylthiazole hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Chloromethyl-2-methylthiazole hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]

- 7. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Stability and Storage of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Introduction

4-(Chloromethyl)-2-methylthiazole hydrochloride is a vital heterocyclic building block, extensively utilized as a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its molecular architecture, featuring a reactive chloromethyl group appended to a thiazole ring, makes it a versatile synthon for constructing more complex molecular frameworks. However, this inherent reactivity also presents significant challenges regarding its chemical stability. The integrity of this compound is paramount, as the presence of degradants can compromise the yield, purity, and safety of downstream products.

This guide provides a comprehensive technical overview of the stability profile of this compound. We will delve into its intrinsic physicochemical properties, explore the primary factors driving its degradation, and outline scientifically grounded protocols for its proper storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the quality of this critical intermediate for the success of their work.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior. This compound is typically encountered as a white to off-white or pale gray crystalline solid or powder.[1][2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 77470-53-2 / 39238-07-8 | [3][4][5] |

| Molecular Formula | C₅H₆ClNS · HCl | [4][5] |

| Molecular Weight | ~184.09 g/mol | [2][4][5][6] |

| Appearance | White to off-white/pale gray powder/solid | [1][2] |

| Melting Point | ~160-165 °C (decomposes) | [7][8][9] |

| Solubility | Sparingly soluble in water | [1] |

Note: Variations in reported melting points may be attributed to different purity levels or analytical conditions.

Chemical Stability and Degradation Profile

While generally stable under recommended storage conditions, the compound's reactivity is dictated by the electrophilic chloromethyl group and the thiazole ring system.[10][11] Understanding the triggers for degradation is crucial for maintaining its purity.

Key Factors Influencing Stability

-

Hygroscopicity and Hydrolysis: The compound may exhibit hygroscopic behavior, readily absorbing atmospheric moisture.[1] This is a critical point of failure, as water can act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This hydrolytic pathway is often the primary source of degradation, leading to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. The acidic environment can, in turn, catalyze further degradation of the thiazole ring.

-

Thermal Stress: Elevated temperatures can induce decomposition.[10] Thermal stress not only accelerates hydrolytic degradation but can also lead to more complex decomposition pathways, including potential ring opening and the liberation of hazardous gases such as hydrogen chloride, sulfur oxides, and nitrogen oxides.[7][10] Conditions to avoid explicitly include heat, hot surfaces, and flames.[10][11]

-

Photostability: While specific photostability data for this compound is not extensively published, heterocyclic compounds, particularly those containing sulfur and reactive side chains, can be susceptible to photodegradation.[12] UV radiation can provide the activation energy for homolytic cleavage of the C-Cl bond, initiating radical-based degradation cascades. Therefore, protecting the material from light, especially during long-term storage, is a prudent and scientifically sound precautionary measure.[12]

-

Oxidative Degradation: The compound is incompatible with strong oxidizing agents.[7][10][11] The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones. Such modifications would fundamentally alter the compound's reactivity and render it unsuitable for its intended synthetic purpose.

-

pH Sensitivity: The susceptibility to hydrolysis is pH-dependent. In strongly basic conditions, the rate of nucleophilic substitution at the chloromethyl group is significantly enhanced. In strongly acidic conditions, particularly at elevated temperatures, the thiazole ring itself may become susceptible to cleavage.

Hypothesized Degradation Pathways

Based on the chemical structure and known reactivity of similar compounds, we can hypothesize the primary degradation pathways under stress conditions.[13] These pathways are crucial for developing stability-indicating analytical methods.

Caption: Hypothesized degradation pathways for 4-(chloromethyl)-2-methylthiazole HCl.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this compound.

Storage Conditions

The primary objective of the storage protocol is to mitigate the risks identified in the stability profile. The following conditions are recommended:

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C [10] | Minimizes thermal degradation and slows the rate of potential hydrolytic and oxidative reactions. |

| Atmosphere | Inert & Dry (e.g., under Argon or Nitrogen) | Prevents moisture absorption (hygroscopicity) and subsequent hydrolysis.[1] Excludes oxygen to prevent oxidative degradation. |

| Light | Protect from Light (Store in amber vials/opaque containers) | Prevents potential photodegradation, a common pathway for complex organic molecules.[12] |

| Container | Tightly-sealed, original packaging [10][11][14] | Ensures a robust barrier against atmospheric moisture and contaminants. |

Safe Handling Procedures

This compound is classified as corrosive and an irritant; therefore, appropriate safety measures are mandatory.[1][3]

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][15]

-

Personal Protective Equipment (PPE): Wear suitable PPE, including:

-

Dispensing: Use caution when weighing and transferring the solid material to avoid generating dust.

-

Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong reducing agents.[10][11][15]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[15][16]

-

Spill & Disposal: In case of a spill, collect the material using an inert absorbent and place it in a suitable, closed container for disposal.[11][15] Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[3]

Methodology for Stability Assessment

A robust stability study is essential for determining the re-test period or shelf life and for ensuring that the analytical methods used for quality control are "stability-indicating."[17]

Stability Study Workflow

The logical flow of a stability study ensures that all variables are controlled and the data generated is reliable and actionable.

Caption: A typical workflow for a comprehensive stability study.

Protocol: Forced Degradation Study

This study intentionally degrades the sample to identify potential degradation products and to prove the analytical method can separate them from the parent compound.[17][18]

Objective: To generate likely degradants and validate the specificity of the analytical method.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 60 °C for 8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

-

Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~0.1 mg/mL.

-

Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.

-

Thermal Degradation: Expose the solid powder to 80 °C in a dry oven for 48 hours. Dissolve the stressed solid to prepare a solution of ~0.1 mg/mL.

-

Photolytic Degradation: Expose a solution (~0.1 mg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating method.

Protocol: Development of a Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its high sensitivity and resolving power.[19]

Objective: To develop a quantitative method that separates the active compound from all process impurities and degradation products.

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is versatile for moderately polar compounds.

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier ensures good peak shape for the basic thiazole nitrogen.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Elution and Gradient:

-

Begin with a gradient elution to resolve all potential impurities. A typical starting gradient could be 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

-

Detection: Use a UV detector. Scan for the optimal wavelength using a photodiode array (PDA) detector; a wavelength around 240-260 nm is a logical starting point for the thiazole chromophore.

-

Optimization and Validation:

-

Inject the samples from the forced degradation study.

-

Causality Check: The goal is to achieve baseline separation between the parent peak and all degradant peaks. If co-elution occurs, systematically adjust the gradient slope, mobile phase organic solvent (e.g., switch from acetonitrile to methanol), or pH.

-

Peak Purity: Use a PDA detector to assess peak purity for the parent compound in all stressed samples. A pure peak confirms the method's specificity and its "stability-indicating" nature.

-

Once optimized, the method must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.

-

Conclusion

This compound is a fundamentally stable compound when managed correctly. However, its utility as a reactive intermediate is intrinsically linked to its potential for degradation. The principal threats to its stability are exposure to moisture, elevated temperatures, and incompatible oxidizing agents. Strict adherence to storage conditions—specifically cold (2-8 °C), dry, and dark environments—is critical for preserving its purity and ensuring its performance in sensitive synthetic applications.

The implementation of robust stability testing programs, underpinned by validated, stability-indicating analytical methods like HPLC, is not merely a quality control exercise but a fundamental requirement for guaranteeing the reliability and safety of the final products derived from this important building block.

References

-

SAFETY DATA SHEET. Cytiva. [Link]

-

4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China. Quinoline. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. [Link]

-

4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE | CAS#:39238-07-8. Chemsrc. [Link]

-

4-Chloromethyl-2-methylthiazole hydrochloride. A13697. Alfa Aesar. [Link]

-

Degradation of chloromethylisothiazolinone antimicrobial by Vacuum-Ultraviolet/Ultraviolet irradiation: Reactive species, degradation pathway and toxicity evaluation. PubMed. [Link]

-

reaction mass of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-2H -isothiazol-3-one - Registration Dossier. ECHA. [Link]

-

(PDF) STABILITY INDICATING METHODS AND FORCED DEGRADATION STUDIES FOR PHARMACEUTICAL PRODUCTS SAFETY AND EFFICACY-AN OVERVIEW. ResearchGate. [Link]

-

COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. European Medicines Agency. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

-

Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. National Institutes of Health. [Link]

-

Trends in Analytical chemistry. CONICET. [Link]

-

Light-Sensitive Injectable Prescription Drugs. National Institutes of Health. [Link]

-

Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI. [Link]

-

Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. ResearchGate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Chloromethyl-2-methylthiazole hydrochloride, 98% [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. 4-CHLOROMETHYL-2-METHYLTHIAZOLE HYDROCHLORIDE | CAS: 77470-53-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE | CAS#:39238-07-8 | Chemsrc [chemsrc.com]

- 8. 4-Chloromethyl-2-methylthiazole hydrochloride [chemdict.com]

- 9. 4-(CHLOROMETHYL)-2-METHYL-1,3-THIAZOLE CAS#: 39238-07-8 [m.chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation of chloromethylisothiazolinone antimicrobial by Vacuum-Ultraviolet/Ultraviolet irradiation: Reactive species, degradation pathway and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Synthesis and characterization of 4-(Chloromethyl)-2-methylthiazole hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Thiazole Intermediates in Modern Drug Discovery